1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H7F2N3. It is characterized by the presence of a cyano group, a difluoromethyl group, and a hydrazine moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine typically involves the reaction of 4-cyano-3-(difluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-Cyano-3-(trifluoromethylthio)phenyl)hydrazine: This compound contains a trifluoromethylthio group instead of a difluoromethyl group.
Uniqueness
1-(4-Cyano-3-(difluoromethyl)phenyl)hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7F2N3 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-hydrazinylbenzonitrile |
InChI |
InChI=1S/C8H7F2N3/c9-8(10)7-3-6(13-12)2-1-5(7)4-11/h1-3,8,13H,12H2 |
InChI Key |
VLMNFTVPSYNQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.